N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Catalog No.
S11789618
CAS No.
M.F
C24H20N2O2S
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-...

Product Name

N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

IUPAC Name

N-(4-phenylmethoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C24H20N2O2S/c27-23(15-21-17-29-24(26-21)19-9-5-2-6-10-19)25-20-11-13-22(14-12-20)28-16-18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H,25,27)

InChI Key

IUKKWRCYASAXKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4

N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic compound characterized by its complex structure, which includes a benzyloxy group, a phenyl group, and a thiazole moiety. Its molecular formula is C16H14N2OSC_{16}H_{14}N_{2}OS, and it has a molecular weight of approximately 282.36 g/mol. The compound features a melting point range of 162-163 °C, indicating its solid-state at room temperature. The presence of the thiazole ring contributes to its potential biological activities and reactivity in various

Due to the functional groups present in its structure:

  • Acylation Reactions: The acetamide group can undergo acylation with various acyl chlorides to form new derivatives.
  • Nucleophilic Substitution: The benzyloxy group can be replaced by nucleophiles under appropriate conditions, allowing for the synthesis of more complex structures.
  • Thiazole Derivative Reactions: The thiazole ring can participate in electrophilic substitution reactions, which are common in heterocyclic chemistry.

These reactions highlight the versatility of N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide in synthetic organic chemistry.

Research indicates that compounds containing thiazole and phenyl groups often exhibit significant biological activities, including:

  • Antimicrobial Properties: Many thiazole derivatives have demonstrated effectiveness against various bacterial and fungal strains.
  • Anticancer Activity: Some studies suggest that compounds similar to N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide may inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects: Compounds with similar structures have been noted for their ability to reduce inflammation in biological models.

These biological activities make this compound a candidate for further pharmacological studies .

The synthesis of N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves multi-step processes:

  • Formation of Thiazole Ring: A thiazole derivative can be synthesized through the reaction of an appropriate thiourea with α-halo ketones.
  • Benzyloxy Group Introduction: The benzyloxy group can be introduced via nucleophilic substitution on a halogenated phenol.
  • Final Acetylation: The final step involves acetylating the amine group to yield the target compound.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting infections or cancer.
  • Chemical Research: Its unique structure makes it valuable for studies in organic synthesis and medicinal chemistry.

Interaction studies involving N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide focus on its binding affinity with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To assess the biological effects and mechanism of action on cell lines.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-[4-(benzyloxy)phenyl]-1,3-thiazol-2-amineContains a thiazole ring and benzyloxy groupLacks an acetamide functionality
N-[4-(benzyloxy)phenyl]-2-bromoacetamideSimilar acetamide structure with bromine substitutionIntroduces halogen reactivity
(R)-2-(2-Aminothiazol-4-yl)-N-(2-hydroxyethyl)-acetamideContains hydroxylethyl substitutionExhibits different biological activities due to hydroxyl group

The uniqueness of N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds .

Palladium-Catalyzed Cross-Coupling Approaches in Thiazole-Acetamide Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for constructing the thiazole-acetamide backbone. The Suzuki-Miyaura coupling, in particular, enables efficient aryl-aryl bond formation between the benzothiazole and acetamide moieties. A study by Gull et al. demonstrated the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides using Pd(PPh₃)₄ as a catalyst, achieving yields up to 85% under optimized conditions (1,4-dioxane, 95°C, 30 h). Key to this methodology is the activation of C–S bonds in aryl thioethers, as demonstrated by palladium-mediated Csp²–S bond cleavage, which facilitates coupling with azoles or thiazoles.

Recent advances highlight the role of palladacycles in enhancing catalytic efficiency. For instance, non-symmetric NNC–palladium pincer complexes derived from thiazole-based ligands exhibit superior activity in Suzuki-Miyaura couplings, particularly with aryl chlorides. These complexes stabilize Pd nanoparticles (2–6 nm) during catalysis, which are critical for maintaining reactivity over multiple cycles.

Table 1: Palladium Catalysts in Thiazole-Acetamide Synthesis

Catalyst SystemSubstrate PairYield (%)Reference
Pd(PPh₃)₄6-Bromo-benzothiazole85
Pd₆S₇ NanoparticlesAryl Chlorides92
NNC–Pd Pincer ComplexAryl Boronic Acids89

The choice of base and solvent significantly impacts reaction outcomes. Potassium phosphate in 1,4-dioxane consistently outperforms alternatives by minimizing side reactions, while water co-solvents enhance boronic acid solubility.

Microwave-Assisted Cyclocondensation Techniques for Thiazole Core Formation

Microwave irradiation has revolutionized thiazole synthesis by accelerating cyclocondensation reactions while improving regioselectivity. A comparative study by Yasser and Mohamed synthesized thiazole derivatives via conventional and microwave methods, revealing a 70% reduction in reaction time (from 8 h to 30 min) and a 15–20% yield increase under microwave conditions. The thiazole ring forms via [3+2] cycloaddition between thiourea derivatives and α-halo ketones, with microwave irradiation promoting uniform heating and reducing decomposition.

Table 2: Conventional vs. Microwave Thiazole Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time6–8 h20–40 min
Yield (%)65–7580–90
Byproduct Formation10–15%<5%

Key advantages of microwave techniques include precise temperature control and compatibility with green solvents like ethanol. This method is particularly effective for introducing electron-withdrawing groups to the thiazole ring, which enhances subsequent acetamide coupling reactivity.

Protective Group Strategies for Benzyloxy-Phenyl Substituent Introduction

The benzyloxy-phenyl group requires careful protection during synthesis to prevent undesired oxidation or nucleophilic substitution. Palladium-catalyzed benzylation under neutral conditions has proven effective, utilizing aryl benzyl carbonates and Pd(η³-C₃H₅)Cp-DPEphos catalysts to achieve >90% conversion. This method avoids acidic or basic conditions that could hydrolyze the acetamide bond.

An alternative approach employs 2-benzyloxypyridine as a masked benzylating agent. Methyl triflate activates the pyridine nitrogen, generating a reactive benzyloxypyridinium intermediate that transfers the benzyl group to phenolic oxygen with 75–85% efficiency. This strategy is invaluable for multi-step syntheses requiring orthogonal protection.

Table 3: Benzyl Protection Methods Comparison

MethodCatalystYield (%)Conditions
Pd-Mediated DecarboxylationPd(η³-C₃H₅)Cp-DPEphos92Neutral, 80°C
2-BenzyloxypyridineMethyl Triflate85Toluene, 60°C

Both methods preserve the integrity of acid-sensitive functional groups, though the palladium approach offers better scalability for industrial applications.

N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide represents a sophisticated molecular framework designed for targeted cholinesterase inhibition. This comprehensive analysis examines the intricate molecular interactions and binding mechanisms of this thiazole-acetamide derivative with acetylcholinesterase and butyrylcholinesterase enzymes [1] [2] [3]. The compound's strategic structural architecture enables multi-site binding interactions within enzyme active sites, demonstrating remarkable specificity for catalytic and peripheral binding regions [4] [5] [6].

The molecular recognition patterns exhibited by this compound emerge from the synergistic combination of benzyloxy-phenyl electron-donating characteristics, thiazole heterocyclic aromatic properties, and acetamide hydrogen-bonding capabilities [7] [8] [9]. These structural elements collectively contribute to the formation of stable enzyme-inhibitor complexes through diverse non-covalent interactions including hydrogen bonding, π-π stacking, cation-π interactions, and hydrophobic associations [10] [11] [12].

Catalytic Anionic Site Engagement in Acetylcholinesterase

The catalytic anionic site of acetylcholinesterase represents the primary target for therapeutic intervention, featuring a sophisticated triad of Serine 200, Histidine 440, and Glutamate 327 [13] [14]. N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide demonstrates exceptional binding affinity through multiple complementary interaction mechanisms within this critical enzymatic region [1] [2].

Hydrogen Bonding Networks at the Catalytic Site

The acetamide moiety of the compound establishes crucial hydrogen bonding interactions with catalytic site residues, particularly forming stable contacts with the oxyanion hole formed by backbone amide groups of Glycine 116, Glycine 117, and Alanine 199 [14] [15]. These interactions directly parallel the stabilization mechanisms observed during natural substrate hydrolysis, where the carbonyl oxygen of acetylcholine forms similar hydrogen bonds [13] [16].

Molecular dynamics simulations reveal that the amide nitrogen of N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide consistently forms hydrogen bonds with Serine 200 hydroxyl group, with bond distances ranging from 2.1 to 2.4 Angstroms [15] [14]. This interaction effectively mimics the tetrahedral intermediate formed during enzymatic catalysis, contributing to the compound's potent inhibitory activity [13].

The compound's acetamide carbonyl group establishes additional hydrogen bonding with the imidazole ring of Histidine 440, creating a stable interaction network that disrupts the normal proton relay mechanism essential for acetylcholine hydrolysis [17] [13]. Quantum mechanical calculations demonstrate that these hydrogen bonds contribute approximately 3.2 to 4.1 kcal/mol to the overall binding energy [13].

Aromatic Interactions with Catalytic Site Residues

The thiazole ring system engages in extensive aromatic interactions within the catalytic site, particularly with Tryptophan 86 and Tyrosine 337 [11] [18]. Crystallographic studies reveal π-π stacking interactions between the thiazole aromatic system and the indole ring of Tryptophan 86, with interplanar distances of 3.6 to 3.9 Angstroms [18] [19].

The phenyl substituent attached to the thiazole ring participates in edge-to-face aromatic interactions with Phenylalanine 338, creating additional stabilization through quadrupole-quadrupole interactions [10] [18]. These aromatic contacts contribute significantly to the specificity of enzyme-inhibitor recognition, as demonstrated by structure-activity relationship studies showing that replacement of the phenyl group with non-aromatic substituents results in substantial loss of inhibitory potency [6] [7].

Cation-π interactions between the partially positive thiazole nitrogen and aromatic residues provide an additional layer of molecular recognition [20] [8]. Computational analysis indicates that these interactions contribute approximately 2.8 kcal/mol to the binding affinity, with Tyrosine 337 serving as the primary aromatic partner [11] [18].

Hydrophobic Interactions and Shape Complementarity

The benzyloxy-phenyl moiety establishes extensive hydrophobic contacts with the lipophilic regions surrounding the catalytic site [21] [22]. Van der Waals interactions with Valine 294, Leucine 289, and Phenylalanine 295 create a hydrophobic binding pocket that accommodates the bulky benzyloxy substituent [18] [19].

Surface complementarity analysis reveals that the compound achieves optimal shape fitting within the catalytic site gorge, with buried surface areas of approximately 480 to 520 square Angstroms [15] [23]. This extensive molecular surface contact contributes to the high binding affinity and selectivity observed in experimental studies [1] [2] [3].

The methylene bridge connecting the benzyl group to the phenoxy oxygen adopts conformations that maximize hydrophobic contacts while avoiding steric clashes with enzyme residues [24] [25]. Conformational flexibility analysis indicates that this linker region can adopt multiple low-energy conformations, allowing optimal positioning of the terminal phenyl ring within the binding site [9] [26].

Peripheral Anionic Site Modulation Strategies

The peripheral anionic site of acetylcholinesterase, located at the entrance of the active site gorge, represents a crucial regulatory region comprising Tyrosine 70, Aspartate 72, Tyrosine 121, Tryptophan 279, and Tyrosine 334 [27] [28] [29]. N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide exploits this site for allosteric modulation of enzymatic activity through sophisticated binding interactions [17] [11] [12].

Dual-Site Binding Mechanism

The compound's extended molecular architecture enables simultaneous engagement of both catalytic and peripheral anionic sites, creating a dual-site inhibition mechanism [29] [17]. Crystallographic analysis reveals that while the thiazole-acetamide core occupies the catalytic site, the benzyloxy-phenyl moiety extends toward the peripheral site, forming critical interactions with Tryptophan 279 and Tyrosine 121 [11] [12].

Fluorescence resonance energy transfer studies demonstrate that the compound binding to the peripheral site induces conformational changes that propagate through the enzyme structure to the catalytic site [17] [30]. These allosteric effects result in a 15-fold increase in inhibitory potency compared to compounds that only target the catalytic site [17].

The benzyloxy substituent participates in π-π stacking interactions with Tryptophan 279, with optimal aromatic ring separation of 3.7 Angstroms [12] [11]. This interaction effectively blocks substrate access to the active site while simultaneously altering the conformation of key catalytic residues through long-range conformational coupling [17] [30].

Conformational Effects on Enzyme Dynamics

Molecular dynamics simulations reveal that peripheral site binding induces significant changes in enzyme flexibility, particularly affecting the omega loop region connecting Aspartate 70 and Tryptophan 82 [31] [23]. Root mean square fluctuation analysis indicates a 40-60% reduction in loop mobility upon compound binding, effectively restricting substrate access pathways [23] [32].

The compound binding stabilizes a closed conformation of the peripheral site, with Tyrosine 121 adopting a configuration that creates additional steric hindrance for incoming substrates [12] [33]. Time-averaged structural analysis demonstrates that this conformational state persists for 85-90% of the simulation time, indicating high thermodynamic stability [23].

Allosteric communication pathways between the peripheral and catalytic sites involve residues Tyrosine 133, Tryptophan 86, and Tyrosine 337 [17] [30]. The compound binding disrupts these communication networks, resulting in reduced catalytic efficiency and altered kinetic parameters [17] [16].

Electrostatic Modulation Mechanisms

The benzyloxy-phenyl moiety's electron density distribution creates favorable electrostatic interactions with the peripheral site's charge distribution [20] [12]. Electrostatic potential calculations reveal complementary charge patterns between the compound and peripheral site residues, particularly involving Aspartate 72 [28] [29].

The phenoxy oxygen participates in hydrogen bonding with Tyrosine 70 hydroxyl group, forming a stable interaction with bond distances of 2.8-3.1 Angstroms [12] [18]. This hydrogen bond contributes approximately 2.5 kcal/mol to the binding energy while simultaneously altering the local electrostatic environment [13].

Charge transfer analysis indicates partial electron donation from the benzyloxy system to peripheral site aromatic residues, stabilizing the enzyme-inhibitor complex through weak charge-transfer interactions [20] [8]. These interactions are particularly pronounced with Tryptophan 279, where electron density redistribution enhances the π-π stacking interaction [10].

Allosteric Binding Effects on Butyrylcholinesterase Conformation

Butyrylcholinesterase exhibits distinctive structural features that differentiate its allosteric binding mechanisms from acetylcholinesterase, particularly in the organization of peripheral site residues Aspartate 70, Tyrosine 332, and Phenylalanine 329 [31] [34] [22]. N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide demonstrates unique conformational effects on butyrylcholinesterase through targeted interactions with these critical residues [1] [4] [35].

Peripheral Site Architecture and Binding Specificity

The butyrylcholinesterase peripheral site presents a more open and flexible binding environment compared to acetylcholinesterase, with Tyrosine 332 and Phenylalanine 329 providing distinct aromatic interaction partners [34] [22] [36]. The compound's benzyloxy-phenyl moiety establishes preferential cation-π interactions with Tyrosine 332, forming stable complexes with binding energies of -12.8 to -14.2 kcal/mol [34] [35].

Crystallographic studies reveal that the compound induces a conformational shift in Tyrosine 332, rotating the aromatic ring to optimize π-π stacking interactions with the benzyl substituent [22] [36]. This conformational change creates a more enclosed binding pocket that enhances selectivity for the compound while reducing affinity for natural substrates [22].

The thiazole ring system participates in edge-to-face aromatic interactions with Phenylalanine 329, with geometries optimized for maximum quadrupole-quadrupole stabilization [35] [22]. Computational analysis indicates that this interaction contributes 3.1-3.7 kcal/mol to the overall binding affinity [37].

Aspartate 70 forms electrostatic interactions with the partially positive regions of the thiazole ring, creating an ionic interaction network that stabilizes the peripheral binding complex [31] [36]. The carboxylate group of Aspartate 70 maintains hydrogen bonding with the acetamide nitrogen, with bond distances of 2.6-2.9 Angstroms [14] [35].

Conformational Dynamics and Allosteric Communication

The compound binding to the butyrylcholinesterase peripheral site triggers extensive conformational changes that propagate through the enzyme structure via the omega loop region [31] [30]. Molecular dynamics simulations demonstrate that these changes affect the active site architecture, altering the positions of catalytic residues Serine 198, Histidine 438, and Glutamate 325 [14] [32].

Principal component analysis reveals that the primary conformational modes involve correlated motions between the peripheral site and the acyl-binding pocket, with the compound stabilizing conformations that reduce substrate binding affinity [32] [26]. These allosteric effects result in non-competitive inhibition patterns with apparent Ki values of 0.8-1.2 μM [4] [5].

The omega loop undergoes significant structural rearrangements upon compound binding, with residues 70-85 adopting more rigid conformations that restrict substrate access pathways [31] [23]. Cross-correlation analysis indicates that these conformational changes are transmitted to the active site through a network of hydrogen bonds and hydrophobic contacts [23] [33].

Normal mode analysis demonstrates that compound binding shifts the enzyme's intrinsic dynamics toward lower-frequency modes associated with reduced catalytic activity [26] [38]. These dynamic changes persist throughout molecular dynamics trajectories, indicating thermodynamically stable allosteric states [32].

Enzyme-Inhibitor Complex Stability

The butyrylcholinesterase-compound complex exhibits remarkable thermodynamic stability, with residence times exceeding 300 nanoseconds in molecular dynamics simulations [26] [38]. Free energy landscape analysis reveals deep energy wells corresponding to the bound state, with binding free energies of -11.9 to -13.6 kcal/mol [14] [32].

Hydrogen bond analysis indicates that the compound maintains an average of 4.2 intermolecular hydrogen bonds with butyrylcholinesterase residues throughout simulation trajectories [15] [35]. The most persistent hydrogen bonds involve Glycine 116, Glycine 117 of the oxyanion hole and Tyrosine 332 of the peripheral site [14] [22].

Solvent accessibility calculations demonstrate that compound binding reduces the active site's solvent-accessible surface area by approximately 25-30%, effectively shielding the catalytic residues from water molecules [15] [32]. This solvent exclusion contributes to the stability of the enzyme-inhibitor complex while simultaneously reducing the availability of water molecules required for substrate hydrolysis [14].

Radial distribution function analysis reveals well-defined hydration shells around the enzyme-inhibitor complex, with water molecules forming bridging interactions between the compound and enzyme surface residues [32] [26]. These structured water networks contribute additional stabilization energy of approximately 1.8-2.3 kcal/mol [13].

Comparative Binding Affinity Analysis

Thermodynamic integration calculations reveal that N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide exhibits 8.6-fold higher binding affinity for butyrylcholinesterase compared to acetylcholinesterase [1] [4]. This selectivity arises from the larger acyl-binding pocket in butyrylcholinesterase, which better accommodates the compound's bulky benzyloxy substituent [21] [22].

Binding kinetics analysis demonstrates rapid association rates (kon = 2.4 × 10^7 M^-1s^-1) and slow dissociation rates (koff = 0.026 s^-1), resulting in exceptionally long residence times that contribute to sustained enzyme inhibition [32] [21]. These kinetic parameters are optimal for therapeutic applications requiring prolonged cholinesterase inhibition [4] [5].

The compound's binding affinity correlates strongly with the extent of conformational changes induced in the enzyme structure, with correlation coefficients of 0.87-0.91 between binding energy and root mean square deviation values [23] [26]. This relationship suggests that the compound's therapeutic efficacy depends critically on its ability to induce and stabilize specific enzyme conformations [17] [32].

Binding ParameterAcetylcholinesteraseButyrylcholinesteraseReferences
Binding Affinity (kcal/mol)-10.8 ± 0.3 [1]-13.2 ± 0.4 [4] [1] [4]
Hydrogen Bonds (average)3.6 ± 0.8 [11]4.2 ± 0.6 [35] [11] [35]
Residence Time (ns)180 ± 25 [26]320 ± 40 [38] [26] [38]
IC50 Value (μM)8.86 ± 1.2 [1]1.03 ± 0.15 [1] [1]
Surface Burial (Ų)485 ± 35 [15]560 ± 42 [32] [15] [32]

Structure-Activity Relationships

The benzyloxy substituent proves critical for optimal binding affinity, with removal reducing inhibitory potency by 15-20-fold across both enzyme targets [1] [7]. Substitution pattern analysis reveals that electron-donating groups at the para-position of the benzyloxy phenyl ring enhance binding affinity through increased electron density available for aromatic interactions [7] [39].

The thiazole ring orientation significantly influences binding geometry, with the 2-phenyl substitution pattern providing optimal angles for simultaneous engagement of catalytic and peripheral sites [40] [41]. Alternative substitution patterns result in suboptimal binding geometries and reduced inhibitory potencies [6] [42].

The acetamide linker length and flexibility determine the spatial relationship between binding pharmacophores, with the two-carbon spacer providing optimal geometry for dual-site interactions [3] [43]. Shorter or longer linkers result in compromised binding affinity due to geometric constraints [43] [39].

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

400.12454906 g/mol

Monoisotopic Mass

400.12454906 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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